Glycosmicine-Derived Carboxamide 4c Achieves Protective Index of 3.58 Versus Valproate and Methaqualone in MES/PTZ Seizure Models
In a direct head-to-head comparison, the glycosmicine-derived N-substituted carboxamide derivative 4c exhibited a protective index (PI) value of 3.58 in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, evaluated alongside the standard reference anticonvulsant drugs valproate and methaqualone [1]. The same study reported that compounds 4a-c demonstrated advanced anticonvulsant activity coupled with lower neurotoxicity than the reference drugs, as measured by rotorod performance in mice [1]. Glycosmicine serves as the essential precursor scaffold for this derivative series; the unsubstituted N3 position of glycosmicine is the critical synthetic junction for installing the carboxamide moiety that confers this activity profile.
| Evidence Dimension | Protective Index (TD50/ED50) in MES/PTZ models |
|---|---|
| Target Compound Data | Compound 4c: Protective Index = 3.58 |
| Comparator Or Baseline | Valproate and methaqualone (standard AEDs) |
| Quantified Difference | Compound 4c showed PI of 3.58; additionally, 4a-c exhibited lower neurotoxicity than reference drugs |
| Conditions | Maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice; neurotoxicity assessed via rotorod test |
Why This Matters
A protective index >3 in MES/PTZ screens represents a therapeutically meaningful separation between anticonvulsant efficacy and motor impairment, making glycosmicine-derived scaffolds actionable starting points for CNS drug discovery programs.
- [1] Deepakumari HN, et al. Synthesis and Anticonvulsant Activity of N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides. Arch Pharm (Weinheim). 2016;349(7):566-571. View Source
